Vasoactive Intestinal Peptide (VIP) is a neuropeptide composed of 28 amino acids, classified within the glucagon/secretin superfamily. Its primary function is to mediate various physiological processes, including vasodilation, regulation of smooth muscle activity, and stimulation of glandular secretion. The compound "[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE" is a modified form of VIP that incorporates specific amino acid substitutions at positions 6 and 17, enhancing its biological activity and receptor binding.
Vasoactive Intestinal Peptide is derived from various sources, including human, porcine, and rat tissues. It functions as a ligand for class II G protein-coupled receptors, specifically the VPAC1 receptor. This receptor is crucial for mediating the actions of VIP in both peripheral and central nervous systems. The classification of VIP can be summarized as follows:
The synthesis of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE can be represented by its sequence and three-dimensional conformation.
Nuclear Magnetic Resonance (NMR) studies have shown that VIP adopts an α-helical structure in membrane-mimicking environments, which is crucial for its interaction with receptors .
The chemical reactivity of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE primarily involves its binding interactions with the VPAC1 receptor.
The mechanism through which [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE exerts its effects involves several steps:
The physical and chemical properties of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE are critical for understanding its stability and functionality.
Relevant analyses often include circular dichroism spectroscopy to study secondary structure and mass spectrometry for molecular weight determination .
The scientific applications of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE are diverse:
This modified vasoactive intestinal peptide represents a significant advancement in understanding neuropeptide functionality and therapeutic potential within clinical settings.
[D-p-Cl-Phe⁶,Leu¹⁷]-VIP is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. The protocol incorporates targeted substitutions at positions 6 and 17 of native VIP:
Table 1: Key Synthesis Parameters
Parameter | Detail |
---|---|
Synthesis Scale | 0.1-5 mmol scale |
Coupling Reagents | HBTU/HOBt or PyBOP in DMF |
Deprotection | 20% Piperidine/DMF |
Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
Global Yield | 65-75% (crude) |
Orthogonal Protection | His(Trt), Arg(Pbf), Asn(Trt), Ser(tBu) |
Post-synthesis, the peptide undergoes preparative reversed-phase HPLC purification (C18 column, 10-40% acetonitrile/0.1% TFA gradient). Lyophilization yields a trifluoroacetate salt with ≥97% purity confirmed by analytical HPLC [1] [8]. The D-configuration at position 6 is achieved using commercially available Fmoc-D-p-Cl-Phe-OH building blocks, while Leu¹⁷ replaces methionine to prevent sulfoxide formation during storage.
The primary structure of [D-p-Cl-Phe⁶,Leu¹⁷]-VIP retains the 28-amino acid backbone of native VIP but incorporates two critical modifications:
Table 2: Sequence Comparison with Native VIP
Position | Native VIP Residue | Modified Residue | Functional Consequence |
---|---|---|---|
6 | L-Phenylalanine | D-para-chloro-Phenylalanine | Steric hindrance, chiral inversion blocks receptor engagement |
17 | L-Methionine | L-Leucine | Prevents oxidation-induced potency loss |
All others | Identical to VIP | Identical | Preserves molecular scaffold |
The sequence is: H-His-Ser-Asp-Ala-Val-D-p-Cl-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Leu-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ [1] [5] [9]. Mass spectrometry confirms molecular weight (MW: 3342.2 Da), consistent with theoretical mass (C₁₄₈H₂₃₉ClN₄₄O₄₂S). The amidated C-terminus and N-terminal histidine are preserved to maintain structural integrity relative to native VIP.
Substitutions induce conformational rearrangements in three key regions:
Molecular dynamics simulations reveal:
Table 3: Structural Analysis Techniques and Findings
Method | Conditions | Key Observations |
---|---|---|
Circular Dichroism (CD) | 20°C, 10mM phosphate buffer (pH 7.4) | 18% ↑ α-helicity; 40% ↓ β-turn content vs. native VIP |
2D-NMR (NOESY) | 600 MHz, D₂O/H₂O (9:1) at 278K | Loss of dₐₙ(i,i+3) contacts between residues 4-7 |
Molecular Dynamics | AMBER force field, 100 ns simulation | RMSD 2.1Å from native VIP; persistent kink at D-Phe⁶ |